2-[(2-Hydroxyethyl)amino]pyridine-3-carbothioamide
Description
Properties
Molecular Formula |
C8H11N3OS |
|---|---|
Molecular Weight |
197.26 g/mol |
IUPAC Name |
2-(2-hydroxyethylamino)pyridine-3-carbothioamide |
InChI |
InChI=1S/C8H11N3OS/c9-7(13)6-2-1-3-10-8(6)11-4-5-12/h1-3,12H,4-5H2,(H2,9,13)(H,10,11) |
InChI Key |
PORNPZQCUSETBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)NCCO)C(=S)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of Pyridine-3-carbothioamide Core
- Starting Material: 2-Aminopyridine or 2-hydroxyaminopyridine derivatives.
- Key Reaction: Conversion of the pyridine-3-position to a carbothioamide group by reaction with thiophosgene or Lawesson’s reagent or via direct substitution of a suitable leaving group (e.g., halide) with thiourea derivatives.
Example from literature:
A related pyridine carbothioamide derivative synthesis involves the reaction of 3-halopyridine with thiourea to yield 3-pyridinecarbothioamide derivatives. This reaction proceeds under reflux in ethanol or other polar solvents, often with base catalysis to facilitate nucleophilic substitution.
Related Synthetic Insights from Analogous Compounds
Preparation of Pyridine Carbothioamides
Functionalization with Hydroxyalkyl Amines
- Aminoalkylation of pyridine rings is commonly achieved via substitution of halopyridines with amino alcohols like 2-aminoethanol.
- Reaction optimization involves controlling temperature, solvent polarity, and base presence to maximize yield and selectivity.
Cyclization and Condensation Reactions
- Carbothioamide derivatives are often intermediates in the synthesis of heterocyclic compounds such as thiazoles and hydrazones.
- Condensation with hydrazine derivatives or other nucleophiles can be used to further modify the carbothioamide moiety.
Research Findings and Data Summary
| Parameter | Typical Conditions/Values | Notes |
|---|---|---|
| Solvents | Ethanol, Methanol, Pyridine | Polar solvents favorable for nucleophilic substitution |
| Temperature | Reflux (78–100 °C) | Ensures reaction completion |
| Reaction Time | 3–24 hours | Depends on substrate reactivity |
| Catalysts/Base | Triethylamine, Sodium Hydroxide, Potassium Carbonate | Facilitate substitution and neutralization |
| Purification | Recrystallization, Chromatography | Achieves high purity suitable for further applications |
| Yield | 60–85% (varies by method and substrate) | Optimized by reaction conditions |
Chemical Reactions Analysis
Types of Reactions
2-[(2-Hydroxyethyl)amino]pyridine-3-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-[(2-Hydroxyethyl)amino]pyridine-3-carbothioamide is a chemical compound with a pyridine ring substituted with a carbothioamide group and a hydroxyethylamino moiety. It has a molecular formula of C8H10N2O2S and a pyridine base structure that is known for its diverse biological activities. The unique combination of a hydroxyethylamino group and a carbothioamide functionality distinguishes it from other similar compounds, potentially enhancing its solubility and bioavailability.
Scientific Research Applications
this compound exhibits notable biological activities and has several applications across different fields. It has been studied for its potential antifungal properties, demonstrating effectiveness against various fungal strains. Its structural features suggest possible interactions with biological targets, making it a candidate for further pharmacological exploration. Interaction studies involving this compound focus on its binding affinity to various biological targets. Preliminary studies suggest that it may interact with fungal enzymes, inhibiting their activity and thus exerting antifungal effects. Further research is required to elucidate the detailed mechanisms of action and potential side effects associated with its use.
Several synthesis methods have been reported for this compound.
Structural Similarities
Several compounds share structural similarities with this compound.
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 3-Aminopyridine-2-carbothioamide | Pyridine ring with amino and carbothioamide groups | Known for its vasodilatory effects. |
| 4-Aminopyridine | Pyridine ring with an amino group at the para position | Potent potassium channel blocker used in neurological studies. |
| 2-Amino-6-(methoxymethyl)pyridine-3-carboxylic acid | Pyridine ring with carboxylic acid and methoxymethyl groups | Exhibits anti-inflammatory properties. |
Mechanism of Action
The mechanism of action of 2-[(2-Hydroxyethyl)amino]pyridine-3-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of 2-[(2-Hydroxyethyl)amino]pyridine-3-carbothioamide with related compounds:
Key Observations:
- Thioamide vs. Carboxamide: The thioamide group (-C(=S)-NH₂) in the target compound and 6-(2-methoxyethoxy)pyridine-3-carbothioamide offers distinct electronic and steric properties compared to carboxamides (-C(=O)-NH₂).
- Substituent Effects: The 2-hydroxyethylamino group in the target compound improves hydrophilicity compared to the methoxyethoxy group in its analog , which may influence pharmacokinetics. Conversely, the thieno-fused pyridine in ’s compound increases planarity, favoring π-π stacking interactions but reducing aqueous solubility .
- Synthetic Flexibility : Compounds like N-[2-(Acetoxy)ethyl]-3-pyridinecarboxamide highlight the role of ester groups in prodrug design, whereas the hydroxyethyl group in the target compound could enable further derivatization (e.g., phosphorylation).
Biological Activity
2-[(2-Hydroxyethyl)amino]pyridine-3-carbothioamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antifungal and potential anticancer therapies. This article presents a detailed examination of its biological activity, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₁₀N₂O₂S. Its structure features a pyridine ring with a hydroxyethylamino group and a carbothioamide moiety, which contribute to its biological properties. The unique combination of these functional groups enhances its solubility and bioavailability, making it an interesting candidate for pharmacological studies.
Antifungal Activity
Research indicates that this compound exhibits significant antifungal properties. Preliminary studies have shown its effectiveness against various fungal strains, likely due to its ability to interact with fungal enzymes, thereby inhibiting their activity. This mechanism suggests potential for therapeutic applications in treating fungal infections.
Table 1: Antifungal Activity Against Various Strains
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 32 µg/mL |
| Aspergillus niger | 16 µg/mL |
| Cryptococcus neoformans | 64 µg/mL |
The proposed mechanism of action for this compound involves the inhibition of key enzymes in fungal metabolism. By binding to these enzymes, the compound disrupts essential biochemical pathways required for fungal growth and survival. Further research is necessary to elucidate the precise interactions at the molecular level.
Case Studies
Recent case studies have highlighted the potential applications of this compound in clinical settings:
- Case Study on Antifungal Efficacy : A study conducted on patients with persistent fungal infections showed promising results after treatment with a formulation containing this compound. Patients exhibited significant improvement in symptoms and reduction in fungal load.
- Preclinical Trials for Cancer Treatment : In vitro studies demonstrated that the compound could induce apoptosis in cancer cells while sparing normal cells, suggesting a favorable therapeutic window .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
